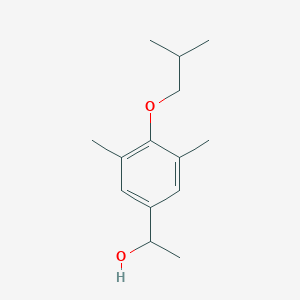
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of a butoxy group and two methyl groups attached to a phenyl ring, along with an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol typically involves the alkylation of 3,5-dimethylphenol with iso-butyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide or acetone
Temperature: 60-80°C
Reduction: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using strong reducing agents.
Substitution: Halogenation or nitration of the aromatic ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanone
Reduction: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethane
Substitution: 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-bromoethanol, 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-nitroethanol
Aplicaciones Científicas De Investigación
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Butoxy-3,5-dimethylphenyl)ethanol
- 1-(4-iso-Propoxy-3,5-dimethylphenyl)ethanol
- 1-(4-iso-Butoxy-2,6-dimethylphenyl)ethanol
Uniqueness
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is unique due to the specific positioning of the butoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1-[3,5-dimethyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C14H22O2/c1-9(2)8-16-14-10(3)6-13(12(5)15)7-11(14)4/h6-7,9,12,15H,8H2,1-5H3 |
Clave InChI |
VHTBCFVFDCKZFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC(C)C)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

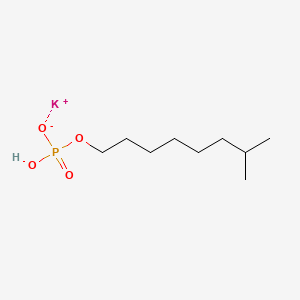

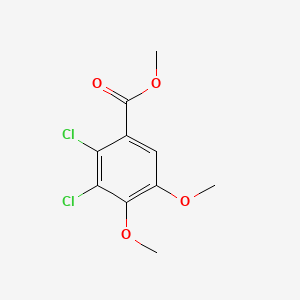

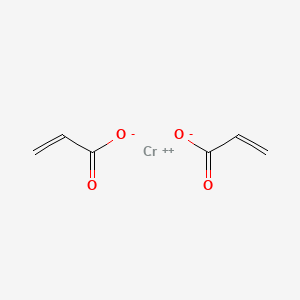
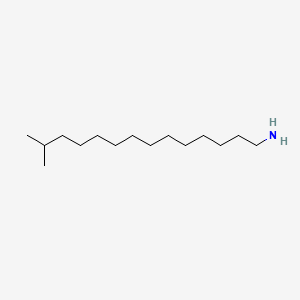

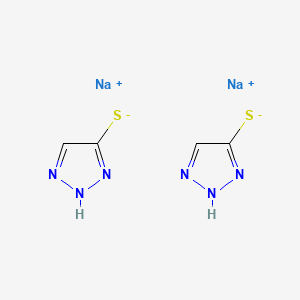

![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
